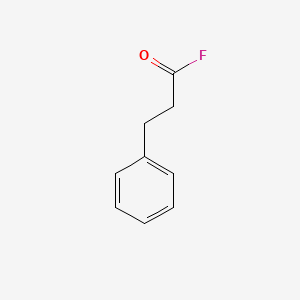

3-Phenylpropanoyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenylpropanoyl fluoride is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon in 3-phenylpropanoyl fluoride readily undergoes substitution with nucleophiles:

Reactions with Amines

-

Forms amides under mild conditions. For example, reaction with primary amines (e.g., benzylamine) yields N-benzyl-3-phenylpropanamide .

-

Kinetic Advantage : Acyl fluorides react faster than chlorides in polar aprotic solvents due to better leaving-group ability of fluoride .

Reactions with Alcohols

-

Produces esters when treated with alcohols (e.g., methanol):

RCOF+ROH→RCOOR+HF -

Catalyst : Bases like pyridine enhance reaction rates by scavenging HF .

Reactions with Thiols

-

Generates thioesters , useful in peptide ligation and polymer chemistry.

Coupling Reactions

This compound participates in cross-coupling reactions:

Friedel-Crafts Acylation

-

Reacts with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form aryl ketones .

-

Example :

PhCH₂CH₂COF+PhOCH₃AlCl₃PhCH₂CH₂CO-PhOCH₃+HF

Suzuki-Miyaura Coupling

Thermal Decomposition

-

At elevated temperatures (>150°C), this compound undergoes decarbonylation to form styrene derivatives :

PhCH₂CH₂COF→PhCH=CH₂+CO+HF

Base-Induced Elimination

Comparative Reactivity

The reactivity of this compound differs from other acyl halides:

| Property | Acyl Fluoride | Acyl Chloride |

|---|---|---|

| Electrophilicity | High | Moderate |

| Hydrolysis Rate | Slow (stable in H₂O) | Rapid |

| Coupling Efficiency | Superior in Pd-cat. | Requires activation |

Propiedades

Fórmula molecular |

C9H9FO |

|---|---|

Peso molecular |

152.16 g/mol |

Nombre IUPAC |

3-phenylpropanoyl fluoride |

InChI |

InChI=1S/C9H9FO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clave InChI |

MRRVLNNTYYARRY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCC(=O)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.